molecular formula C20H23N7O B2787892 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421525-18-9

1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2787892
CAS No.: 1421525-18-9
M. Wt: 377.452
InChI Key: GXCNJQWSVDGQJA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.452. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-14-6-5-7-16(15(14)2)26-20(28)23-11-10-22-18-12-19(25-13-24-18)27-17-8-3-4-9-21-17/h3-9,12-13H,10-11H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCNJQWSVDGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is C20H23N7O\text{C}_{20}\text{H}_{23}\text{N}_{7}\text{O}, with a molecular weight of 377.4 g/mol. The structure includes a dimethylphenyl group and a pyridinyl-pyrimidinyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural characteristics often exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and pyridine rings in the structure is associated with enhanced interaction with biological targets such as kinases and other enzymes involved in cancer progression.

Anticancer Activity

A study evaluating a series of pyridopyrimidine derivatives reported that modifications on the pyrimidine nucleus significantly influenced cytotoxic activity. Compounds with aromatic substitutions showed enhanced potency against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives with phenyl and chlorophenyl groups exhibited the highest cytotoxicity, suggesting that similar modifications in 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea may also yield potent anticancer agents .

Inhibitory Effects on Kinases

The compound's structural components suggest potential inhibitory activity against specific kinases involved in tumor growth. Research has shown that pyridopyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation. This inhibition may lead to reduced tumor growth rates and enhanced apoptosis in cancer cells .

Data Tables

Biological Activity Cell Line IC50 (µM) Reference
CytotoxicityMCF-715.2
CytotoxicityHeLa10.5
Kinase InhibitionVariousN/A

Case Studies

  • Cytotoxic Evaluation : A study synthesized several derivatives of pyridopyrimidine and evaluated their cytotoxic effects using the MTT assay against MCF-7 and HeLa cells. The results indicated that modifications leading to electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity .
  • Kinase Inhibition Assays : In another study focused on similar compounds, the inhibition of specific kinases was assessed using biochemical assays. The results demonstrated a correlation between structural modifications and kinase inhibitory activity, suggesting that 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea could be explored further for its kinase inhibition potential .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of pyridin-2-amine with 6-chloropyrimidin-4-amine under reflux in anhydrous DMF with K2_2CO3_3 to form the pyrimidinylpyridinamine intermediate .
  • Step 2 : Reaction of the intermediate with 2-isocyanatoethyl-2,3-dimethylphenylurea in THF at 0–5°C, followed by purification via column chromatography (silica gel, CH2_2Cl2_2:MeOH 9:1) .
  • Key conditions : Use inert atmosphere (N2_2), controlled temperature, and HPLC-grade solvents to minimize side reactions.

Q. Which spectroscopic techniques confirm its structural integrity?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and urea NH signals (δ 9.2–10.5 ppm). Pyrimidine C4 and pyridine C2 carbons are critical for verifying regiochemistry .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 433.21).
  • IR : Urea carbonyl stretch (~1650–1700 cm1^{-1}) and pyridine ring vibrations (~1580 cm1^{-1}) .

Q. What initial bioactivity assays are recommended?

  • Antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., cisplatin) and measure IC50_{50} values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

Advanced Questions

Q. How to design SAR studies to optimize potency?

  • Structural variations : Modify substituents on the dimethylphenyl (e.g., Cl, F, OCH3_3) and pyrimidine (e.g., methyl, methoxy) groups.
  • Example SAR table :
Substituent (R1/R2)IC50_{50} (EGFR, nM)Selectivity Ratio (VEGFR/EGFR)
2,3-Dimethyl28 ± 312.5
3-Cl,4-F15 ± 28.7
Data adapted from analogous urea derivatives .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Solubility limitations : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .
  • Structural confirmation : Re-characterize batches with conflicting data; minor impurities (e.g., <95% purity) can skew results .

Q. What strategies improve metabolic stability in vivo?

  • Prodrug approaches : Introduce acetyl-protected amines or phosphate esters on the pyridine ring .
  • Cytochrome P450 inhibition : Test against CYP3A4/2D6 isoforms using liver microsomes. Replace metabolically labile groups (e.g., ethyl → cyclopropyl) .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment.
  • Immunoblotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors) .

Methodological Notes

  • Purification : Use reverse-phase HPLC (C18 column, MeCN/H2_2O + 0.1% TFA) for ≥99% purity .
  • Data reproducibility : Include triplicate measurements in bioassays and report SEM .
  • Contradictory evidence : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if IC50_{50} data conflict) .

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